molecular formula C23H22N6O B2477685 N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019106-42-3

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B2477685
CAS RN: 1019106-42-3
M. Wt: 398.47
InChI Key: ZEJTWEFMNIRSNC-UHFFFAOYSA-N
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Description

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent studies have explored the antileishmanial potential of pyrazole derivatives. In particular, N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide (referred to as compound 13) demonstrated remarkable activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health challenge. The same compound (13) also exhibited potent antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 from the same series also showed promising inhibition against the parasite. These findings suggest that hydrazine-coupled pyrazole derivatives could serve as effective antimalarial agents .

Tuberculosis Research

Imidazole-containing compounds, including pyrazoles, have been investigated for their anti-tubercular potential. Although not directly related to the compound , similar pyrazole derivatives (6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole) demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains .

Plant Hormone Analog

Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding indole derivatives can provide insights into their diverse biological applications .

Molecular Docking Studies

Computational approaches, such as molecular docking, can elucidate the compound’s interactions with specific protein targets. In the case of compound 13, molecular docking studies against Lm-PTR1 (complexed with Trimethoprim) provided insights into its antileishmanial activity .

properties

IUPAC Name

N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-16(2)28-29(17(15)3)22-14-13-21(26-27-22)24-19-9-11-20(12-10-19)25-23(30)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJTWEFMNIRSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

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